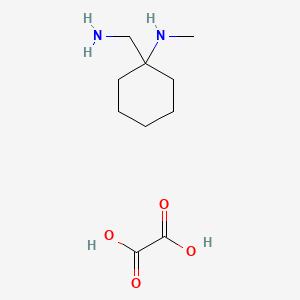
1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid” is a chemical compound. Oxalic acid is a strong dicarboxylic acid that occurs in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine .
Synthesis Analysis
The synthesis of oxalic acid has been studied in various contexts. For instance, direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex has been reported . Another study discussed the modulated self-assembly of metal–organic frameworks, which could potentially involve oxalic acid . Additionally, the electrochemical reduction of CO2 to oxalic acid in nonaqueous solvents using a Pb catalyst has been explored .Molecular Structure Analysis
The molecular structure of oxalic acid has been studied in various contexts. For instance, multicomponent solids of 9-ethyladenine and oxalic acid have been detected and characterized . Another study discussed the mechanical properties of anhydrous oxalic acid and oxalic acid dihydrate .Chemical Reactions Analysis
Chemical reactions involving oxalic acid have been studied in the context of volumetric chemical analysis and acid/base equilibria & titrations .Physical And Chemical Properties Analysis
The physical and chemical properties of oxalic acid have been studied in various contexts. For instance, a study discussed the structuring-agent role in physical and chemical properties of Mo/SiO2 catalysts . Another study discussed the effect of oxalic acid treatment on conductive coatings formed by Ni@Ag core–shell nanoparticles .Wissenschaftliche Forschungsanwendungen
Photochemistry and Cyclomerization
One study delves into the photochemistry of amino-linked bichromophoric anthracenes, demonstrating efficient cyclomerization, which could have implications for developing novel photo-responsive materials or chemical sensors (Mori & Maeda, 1997).
Synthesis and Characterization
Research into the synthesis, characterization, antioxidant, and selective xanthine oxidase inhibitory studies of transition metal complexes with novel amino acid-bearing Schiff base ligand, derived from [1-(aminomethyl)cyclohexyl]acetic acid, points towards potential applications in medicinal chemistry and enzyme inhibition (Ikram et al., 2015).
Aminocarbonylation in Organic Synthesis
The utilization of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes showcases the role of amino acids in synthesizing carboxamides, which are pivotal in drug development and organic synthesis (Müller et al., 2005).
Conversion of Carbohydrates
A method for the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) using primary amines and oxalic acid illustrates the potential for creating sustainable pathways for synthesizing valuable organic compounds from biomass (Adhikary et al., 2015).
Catalysis in Epoxidation
Research on chiral cyclic secondary amines as catalysts for the asymmetric epoxidation of olefins using oxone indicates advancements in asymmetric synthesis, which is crucial for creating compounds with specific optical activities (Ho et al., 2005).
Safety And Hazards
Oxalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious burns to the respiratory tract, throat, and nose. If oxalic acid vapor or dust is inhaled it can cause nervousness, mucous membrane ulcers, vomiting, headache, nosebleed, back pain (as a result of kidney damage), weakness, and emaciation . It is also reactive and may react violently with certain substances .
Zukünftige Richtungen
The future directions of research involving oxalic acid include its use in the formation of conductive metallic coatings with low sintering temperature, which can be successfully applied for replacement of currently used silver-based nanoinks in printed electronics . Another direction is the use of oxalic acid in the preharvest treatment of lemon fruits to enhance their antioxidant system, reducing the postharvest incidence of decay .
Eigenschaften
IUPAC Name |
1-(aminomethyl)-N-methylcyclohexan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-10-8(7-9)5-3-2-4-6-8;3-1(4)2(5)6/h10H,2-7,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBZTXJQWXDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)









![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)